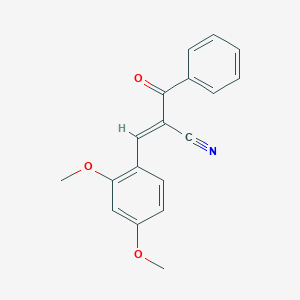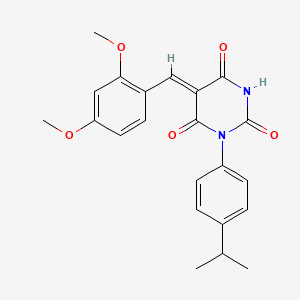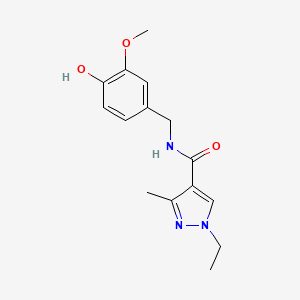![molecular formula C26H25N3O2 B3904019 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B3904019.png)
2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole
説明
2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons. Moreover, it has also been found to exhibit antioxidant and anti-inflammatory properties, which can help protect the brain from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole in lab experiments is its high potency and selectivity. It has been found to exhibit a high affinity for the serotonergic and dopaminergic receptors in the brain, which can help to minimize off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole. One of the potential areas of application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, it can also be investigated for its potential use in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties can also be explored to improve its potential therapeutic applications.
Conclusion:
In conclusion, 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method is efficient and reproducible, and it has been extensively studied for its potential use in the treatment of several psychiatric and neurodegenerative disorders. The exact mechanism of action is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. Moreover, it has been found to exhibit several biochemical and physiological effects, including the increase of BDNF levels and the exhibit of antioxidant and anti-inflammatory properties. Despite its potential advantages, there are also limitations in its use in lab experiments, such as its poor solubility in water. However, there are several future directions for research, including its potential application in the treatment of neurodegenerative disorders, the investigation of its pharmacokinetic properties, and the development of more efficient synthesis methods.
科学的研究の応用
2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and antipsychotic properties in preclinical studies. Moreover, it has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
(2-benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-28-14-15-29(18-23(28)20-10-6-3-7-11-20)26(30)21-12-13-24-22(17-21)27-25(31-24)16-19-8-4-2-5-9-19/h2-13,17,23H,14-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFKIUBKYUBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B3903956.png)

![N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3903971.png)
![ethyl 1-[bis(4-chlorophenyl)phosphoryl]cycloheptanecarboxylate](/img/structure/B3903976.png)



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3904004.png)

![ethyl (2-methoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3904015.png)
![6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904036.png)
![3-[4-(dimethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B3904039.png)